7-Bromo-6-fluorochroman-4-one CAS number 27407-12-1
7-Bromo-6-fluorochroman-4-one CAS number 27407-12-1
An In-Depth Technical Guide to 7-Bromo-6-fluorochroman-4-one (CAS 27407-12-1): Synthesis, Characterization, and Applications in Drug Discovery
Introduction
The chroman-4-one scaffold is a cornerstone in heterocyclic chemistry and a well-established "privileged structure" in medicinal chemistry and drug discovery.[1][2] Its rigid, bicyclic framework is present in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities, including anti-inflammatory, antidiabetic, and anticancer properties.[2] The strategic substitution on the chromanone core allows for the fine-tuning of pharmacological properties, making it a highly attractive template for the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of 7-Bromo-6-fluorochroman-4-one, a key halogenated intermediate. We will delve into its fundamental properties, explore robust synthetic strategies with detailed protocols, outline methods for its analytical characterization, and discuss its significant potential as a versatile building block for creating diverse compound libraries aimed at modern drug discovery programs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable molecule in their work.
Core Physicochemical and Structural Data
7-Bromo-6-fluorochroman-4-one is a halogenated derivative of the chroman-4-one core. The presence of both a bromine and a fluorine atom on the aromatic ring provides unique electronic properties and offers orthogonal handles for subsequent chemical modifications.
| Property | Value | Source(s) |
| CAS Number | 27407-12-1 | [3][4][5] |
| Molecular Formula | C₉H₆BrFO₂ | [3][6] |
| Molecular Weight | 245.05 g/mol | [3][6] |
| Synonyms | 7-Bromo-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | [6] |
| Structure | ||
| SMILES | O=C1CCOc2c1cc(F)c(Br)c2 | [4] |
Synthesis Strategy: Intramolecular Friedel-Crafts Acylation
The construction of the chroman-4-one ring system is most reliably achieved through the intramolecular Friedel-Crafts acylation of a β-aryloxypropionic acid precursor.[7] This powerful cyclization method is a cornerstone of aromatic chemistry and is highly effective for forming the fused six-membered heterocyclic ring.[8][9]
The overall synthetic pathway begins with a suitable substituted phenol, which is first converted to the corresponding β-aryloxypropionic acid. This intermediate is then cyclized under strong acidic conditions to yield the target chroman-4-one.
Caption: General Synthetic Workflow for 7-Bromo-6-fluorochroman-4-one.
Detailed Experimental Protocol
This protocol describes a robust, two-step synthesis starting from 3-bromo-4-fluorophenol.
Step 1: Synthesis of 3-(3-Bromo-4-fluorophenoxy)propanoic acid
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Principle: A Michael addition reaction between 3-bromo-4-fluorophenol and an acrylic acid derivative (or acrylonitrile followed by hydrolysis) forms the ether linkage and installs the propanoic acid side chain.[1]
-
Procedure:
-
To a stirred solution of 3-bromo-4-fluorophenol (1.0 eq) in tert-butanol, add potassium carbonate (0.2 eq) as a catalyst.
-
Add acrylonitrile (1.2 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor by TLC until the starting phenol is consumed (typically 12-24 hours).
-
Cool the mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
To the crude 3-(3-bromo-4-fluorophenoxy)propanenitrile, add concentrated hydrochloric acid (10 volumes) and heat to reflux for 4-6 hours to facilitate hydrolysis.
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Cool the mixture to room temperature. The product, 3-(3-bromo-4-fluorophenoxy)propanoic acid, will often precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. No further purification is typically needed for the next step.
-
-
Rationale: The use of a catalytic amount of base deprotonates the phenol, forming a phenoxide nucleophile that readily attacks the β-carbon of the acrylonitrile acceptor. The subsequent acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids.
Step 2: Intramolecular Friedel-Crafts Acylation to 7-Bromo-6-fluorochroman-4-one
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Principle: The carboxylic acid is activated by a strong Brønsted acid (like trifluoromethanesulfonic acid or polyphosphoric acid), which then acts as an electrophile, attacking the electron-rich aromatic ring intramolecularly to form the ketone.[1][7]
-
Procedure:
-
Place the 3-(3-bromo-4-fluorophenoxy)propanoic acid (1.0 eq) from the previous step into a round-bottom flask.
-
Add polyphosphoric acid (PPA) (10-20 wt eq) or a mixture of trifluoromethanesulfonic acid (TfOH, 1.5 eq) and trifluoroacetic acid (TFA, 5 eq).[1]
-
Heat the mixture with vigorous stirring to 80-100 °C.
-
Maintain the temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Allow the reaction to cool to room temperature, then carefully pour the viscous mixture onto crushed ice with stirring.
-
Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 7-Bromo-6-fluorochroman-4-one.
-
-
Rationale: Strong acids protonate the carboxylic acid, facilitating the loss of water to form a highly reactive acylium ion. This electrophile is positioned correctly for an intramolecular electrophilic aromatic substitution, with the cyclization directed ortho to the activating ether linkage.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic techniques provides unambiguous structural confirmation.
Caption: Post-synthesis workflow for purification and characterization.
Expected Spectroscopic Data
The following table summarizes the expected spectral data for 7-Bromo-6-fluorochroman-4-one, based on the analysis of related chromanone structures.[10][11]
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ ~7.8-8.0 (d, 1H), ~7.2-7.4 (d, 1H), 4.5 (t, 2H), 2.8 (t, 2H) | Aromatic protons (H-5 and H-8) appear as doublets due to fluorine coupling. Methylene protons at C-2 (O-CH₂) and C-3 (CH₂-C=O) appear as triplets. |
| ¹³C NMR | δ ~188-192, ~160 (d), ~130-140 (aromatic C), ~115-125 (aromatic C), ~67, ~37 | Carbonyl (C-4). Aromatic carbons show characteristic shifts and C-F coupling. Aliphatic carbons C-2 and C-3. |
| IR (cm⁻¹) | ~1685 (strong), ~1600, ~1480 (medium), ~1250 (strong), ~1050 (medium) | C=O stretch (ketone). C=C aromatic stretches. C-O ether stretch. C-F stretch. |
| Mass Spec (EI) | M⁺ at m/z 244, M⁺+2 at m/z 246 (approx. 1:1 ratio) | Molecular ion peaks characteristic of a monobrominated compound. |
Protocol: Sample Preparation for NMR Spectroscopy
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube and insert it into the spectrometer for analysis.
-
Rationale: Using a deuterated solvent prevents large solvent signals from obscuring the analyte peaks in the ¹H NMR spectrum. TMS provides a reference signal at 0 ppm for accurate chemical shift calibration.
Role in Drug Discovery and Medicinal Chemistry
While 7-Bromo-6-fluorochroman-4-one is not typically an end-product therapeutic, its true value lies in its role as a highly versatile synthetic intermediate. The chromanone core provides the essential pharmacophore, while the halogen substituents serve as strategic anchor points for diversification.
-
SIRT2 Inhibition: Substituted chroman-4-ones have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative disorders. The presence of electron-withdrawing groups, such as halogens, at the 6 and 8 positions was found to be favorable for activity.[12][13]
-
5-HT1A Receptor Antagonism: 6-fluorochroman derivatives have been developed as antagonists for the 5-HT1A serotonin receptor, a key target in neuropsychiatric disorders. The 4-oxo group on the chroman ring was shown to improve receptor selectivity.[14]
-
Broad-Spectrum Bioactivity: The chromanone scaffold has been linked to a vast range of other activities, including antibacterial, antifungal, and cytotoxic effects, making it a valuable starting point for various therapeutic areas.[2][15][16]
The bromine atom at the C-7 position is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, alkyl, and amino groups. This enables the rapid generation of large libraries of novel analogues for high-throughput screening.
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